molecular formula C15H21NO2 B150900 1-Benzyl-5-butoxypyrrolidin-2-one CAS No. 136410-30-5

1-Benzyl-5-butoxypyrrolidin-2-one

Cat. No. B150900
M. Wt: 247.33 g/mol
InChI Key: WPWXUBAZDOBDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-butoxypyrrolidin-2-one, also known as BB-22, is a synthetic cannabinoid that belongs to the group of designer drugs. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic applications. BB-22 is a potent agonist of the cannabinoid receptors and has been shown to have a high affinity for both CB1 and CB2 receptors.

Mechanism Of Action

1-Benzyl-5-butoxypyrrolidin-2-one acts as a potent agonist of the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.

Biochemical And Physiological Effects

1-Benzyl-5-butoxypyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

1-Benzyl-5-butoxypyrrolidin-2-one has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-Benzyl-5-butoxypyrrolidin-2-one also has several limitations. It is a designer drug, which means that it is not approved for human use and may have unknown side effects. It is also a controlled substance in many countries, which makes it difficult to obtain and use in research.

Future Directions

There are several future directions for research on 1-Benzyl-5-butoxypyrrolidin-2-one. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the study of the mechanisms of action of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids, which may lead to the development of new drugs for the treatment of various diseases. Finally, research on the safety and efficacy of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids is needed to determine their potential for use in human medicine.

Scientific Research Applications

1-Benzyl-5-butoxypyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.

properties

CAS RN

136410-30-5

Product Name

1-Benzyl-5-butoxypyrrolidin-2-one

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-benzyl-5-butoxypyrrolidin-2-one

InChI

InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3

InChI Key

WPWXUBAZDOBDHI-UHFFFAOYSA-N

SMILES

CCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCOC1CCC(=O)N1CC2=CC=CC=C2

synonyms

(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4 g of 5-n-butyloxy-pyrrolidin-2-one, 1.79 g of potassium hydroxide hydrated to 85%, and 0.4 g of n-tetrabutylammonium bromide in 80 cm' of tetrahydrofuran, there is added a solution of 4.35 g of benzyl bromide, without exceeding 30° C. After agitating for 1 hour at ambient temperature, the insoluble matter is filtered off and the solvent is evaporated. The residue (4.7 g) is distilled at 230° C. under 0.05 mbar, then the distillate is chromatographed on silica (eluent: ethyl acetate--n-hexane, 1--1). 3.5 g of the expected product is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium bromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two

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